molecular formula C10H13ClN2O2 B15378243 N-tert-butyl-2-chloro-4-nitroaniline CAS No. 6085-52-5

N-tert-butyl-2-chloro-4-nitroaniline

Cat. No.: B15378243
CAS No.: 6085-52-5
M. Wt: 228.67 g/mol
InChI Key: QAAKTEBKCBVQKL-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-chloro-4-nitroaniline is a nitroaniline derivative characterized by a tert-butyl group attached to the nitrogen atom of the aniline ring, with chloro and nitro substituents at the 2- and 4-positions, respectively. Its structure combines electron-withdrawing (nitro, chloro) and bulky alkyl (tert-butyl) groups, which influence its physicochemical properties, such as solubility, stability, and reactivity in substitution or coupling reactions.

Properties

CAS No.

6085-52-5

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

N-tert-butyl-2-chloro-4-nitroaniline

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)12-9-5-4-7(13(14)15)6-8(9)11/h4-6,12H,1-3H3

InChI Key

QAAKTEBKCBVQKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-tert-butyl-2-chloro-4-nitroaniline with structurally related compounds, focusing on molecular features, substituent effects, and physicochemical properties:

Compound Name CAS No. Molecular Formula Substituents Molar Mass (g/mol) Key Properties
This compound Not provided C₁₀H₁₃ClN₂O₂ -Cl (2), -NO₂ (4), -N-t-Bu ~228.68 (estimated) Likely moderate solubility in organic solvents; electronic effects from Cl and NO₂ groups.
2-Chloro-4-tert-butyl-6-nitroaniline 335013-56-4 C₁₀H₁₃ClN₂O₂ -Cl (2), -NO₂ (6), -t-Bu (4) 228.68 Positional isomer; nitro at 6-position may reduce resonance stabilization compared to 4-nitro.
N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline 1352318-51-4 C₁₁H₁₃F₃N₂O₃ -CF₃O (2), -NO₂ (4), -N-t-Bu 302.23 Trifluoromethoxy group enhances electron-withdrawing effects; higher molar mass impacts pharmacokinetics.
4-TERT-BUTYL-2-NITROANILINE Not provided C₁₀H₁₄N₂O₂ -NO₂ (2), -NH₂ (1), -t-Bu (4) 194.23 Free amino group increases reactivity; nitro at 2-position alters electronic distribution.
N-(tert-butyl)-2-(4-chlorophenyl)acetamide derivatives Not provided C₂₁H₂₅ClN₂O₃ -Cl (4-Ph), -OCH₃, -N-t-Bu 388.16 Melting point: 214–216°C; tert-butyl enhances steric hindrance.

Key Observations:

Substituent Position Effects: The 2-chloro-4-nitro configuration in the target compound allows conjugation between the nitro group and the aromatic ring, enhancing electrophilicity. 4-TERT-BUTYL-2-NITROANILINE () places nitro at position 2, which may increase steric hindrance near the amino group compared to the target compound.

Functional Group Variations :

  • Replacing chloro with trifluoromethoxy (CAS 1352318-51-4) introduces stronger electron-withdrawing effects and lipophilicity, likely improving metabolic stability but reducing aqueous solubility .
  • N-t-Bu vs. t-Bu on the Ring : The tert-butyl group on the nitrogen (target compound) versus the aromatic ring (e.g., 4-TERT-BUTYL-2-NITROANILINE) alters steric and electronic profiles, affecting interactions in catalytic or biological systems.

Synthetic Accessibility :

  • Analogous compounds in and –5 were synthesized via multicomponent reactions using tert-butyl isocyanide, suggesting similar routes for the target compound. Yields (e.g., 83–95% in –5) depend on substituent compatibility and purification methods .

Biological Relevance :

  • While direct data are absent, highlights that tert-butyl-containing antioxidants (e.g., BHA) modulate glutathione S-transferase activity. This implies that the tert-butyl group in the target compound may influence enzyme interactions or detoxification pathways .

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